N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the pyrimidine core and a cyclopropanecarboxamide moiety linked via an ethyl chain. This compound belongs to a class of heterocyclic molecules renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 3-chlorobenzyl group enhances lipophilicity and may influence target binding affinity, while the cyclopropane ring in the carboxamide substituent contributes to metabolic stability .
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWAOOQYVUGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , an important component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Related compounds have been reported to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka.
Biochemical Pathways
The compound’s interaction with its target can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This promotes activation of the kinase by phosphorylation on Ser473 and Thr308.
Pharmacokinetics
Related compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound.
Cellular Effects
. Based on its structure, it could potentially influence cell function by interacting with various cellular components. It might impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.88 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising antiviral properties. For instance, compounds with similar scaffolds have demonstrated efficacy against viral polymerases, suggesting that this compound may also possess antiviral activity. In vitro assays have shown that related compounds can inhibit viral replication significantly, with IC50 values in the low micromolar range .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, a related compound demonstrated selective inhibition of protein kinase B (PKB/Akt), a critical regulator in cancer biology .
Anti-inflammatory Properties
In addition to its antiviral and anticancer activities, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values for COX-II inhibition around 0.52 μM for structurally similar compounds . This suggests that the compound could play a role in managing inflammatory conditions.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell signaling.
- Modulation of Signaling Pathways : It could affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Interaction with Receptors : Potential interactions with specific receptors involved in inflammatory responses may contribute to its anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in tumor growth.
Antimicrobial Properties
Compounds similar to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide have demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In vitro studies suggest IC50 values ranging from 1.35 to 2.18 μM for potent analogs, indicating promising efficacy.
Anti-inflammatory Effects
In silico docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions. The structural features of the compound facilitate interactions with the target enzyme, potentially leading to reduced inflammation.
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds with structural similarities to this compound. These findings underscore the potential of this class of compounds in developing new antitubercular agents.
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing in clinical settings.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce cyclopropanecarboxamide groups.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : Compounds like this one can inhibit key enzymes or pathways related to cell division and metabolism in pathogenic organisms.
- Binding Affinity : The presence of specific functional groups (like sulfur and chlorine) may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are structurally diverse, with variations in substituents significantly impacting their pharmacological profiles. Below is a comparative analysis of the target compound and its analogs:
Key Findings from Comparative Analysis
Substituent Effects on Activity :
- Halogen Position : The 3-chlorobenzyl group in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to 4-chlorobenzyl () or 2-fluorobenzyl () analogs .
- Carboxamide Moieties : Cyclopropanecarboxamide derivatives (e.g., target compound and ) exhibit enhanced metabolic stability over bulkier groups like cyclopentanecarboxamide (), which may reduce bioavailability .
Biological Activity Trends :
- Anticancer activity correlates with electron-withdrawing substituents (e.g., -Cl, -F) on the benzyl group, as seen in the target compound (3-Cl) and 4-chloro analog (). Methyl groups () show reduced potency, suggesting halogenation is critical for target engagement .
- The 2-fluorobenzyl derivative () shifts activity toward antimicrobial applications, highlighting substituent-dependent mechanistic divergence .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, and how can regioselectivity be ensured during cyclization?
- Methodology : Multi-step synthesis typically begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles. The 3-chlorobenzyl group is introduced via nucleophilic substitution or Pd-catalyzed coupling. The cyclopropanecarboxamide side chain is added using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Regioselectivity is controlled by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) during cyclization steps .
- Key Parameters : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yield optimization (60–75%) is achieved by iterative recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Techniques :
- NMR : H/C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substitution patterns (e.g., 3-chlorobenzyl vs. 4-chlorobenzyl isomers).
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] at m/z 454.1325).
- X-ray Crystallography : Resolves ambiguous stereochemistry in the cyclopropane moiety, though crystallization challenges may require vapor diffusion methods with DMSO/ether .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC values for pyrazolo[3,4-d]pyrimidine analogs range from 0.1–10 µM, depending on substituents .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 µM).
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification; logP ~2.5 suggests moderate lipophilicity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?
- Analysis : Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). Address via:
- Metabolic Stability : Liver microsome assays (human/rodent) to identify cytochrome P450 liabilities.
- Formulation Strategies : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability. Evidence suggests pyrazolo[3,4-d]pyrimidines with logD <3 show improved plasma half-lives .
- Validation : Parallel PK/PD studies in rodents, correlating plasma concentrations (LC-MS/MS) with tumor growth inhibition.
Q. What mechanistic insights exist for its potential off-target effects, particularly in kinase signaling pathways?
- Findings : Pyrazolo[3,4-d]pyrimidines exhibit polypharmacology due to ATP-binding site homology across kinases. Computational docking (AutoDock Vina) predicts moderate affinity for Aurora kinases (ΔG ≈ -9.5 kcal/mol), requiring experimental validation via kinase profiling .
- Mitigation : Structure-activity relationship (SAR) studies to modify the cyclopropanecarboxamide group, reducing off-target binding while retaining target affinity .
Q. What strategies are effective in addressing solubility limitations for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate esters at the 4-oxo position, hydrolyzable in vivo by phosphatases.
- Co-solvent Systems : Use 10% DMSO/20% Cremophor EL in saline for intraperitoneal administration.
- Crystallography-Guided Modification : Replace the 3-chlorobenzyl group with polar substituents (e.g., pyridyl) while maintaining potency .
Q. How can synthetic byproducts be minimized during large-scale production?
- Optimization :
- Flow Chemistry : Continuous flow reactors reduce reaction times and byproduct formation (e.g., <5% impurities vs. 15% in batch).
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve coupling efficiency (>90%) for the benzyl group introduction.
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediates .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous tumor models?
- Methods :
- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) to calculate IC/EC.
- ANOVA with Tukey’s Test : Compare efficacy across treatment groups (p<0.05).
- Kaplan-Meier Analysis : For survival studies in xenograft models, with log-rank test significance .
Q. How do structural modifications impact metabolic stability without compromising target binding?
- SAR Insights :
- Cyclopropane Ring : Methylation at C2 of cyclopropane reduces CYP3A4-mediated oxidation (t increased from 1.2 to 4.7 h in human microsomes).
- Chlorine Position : 3-Chlorobenzyl analogs show 3-fold higher metabolic stability than 4-chloro derivatives due to steric shielding .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
